molecular formula C8H8N2 B1585894 6-Methylimidazo[1,2-a]pyridine CAS No. 874-38-4

6-Methylimidazo[1,2-a]pyridine

Cat. No. B1585894
CAS RN: 874-38-4
M. Wt: 132.16 g/mol
InChI Key: VKVFDPQDGZSLJK-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine (6-MIP) is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family, and is often used as a model compound for the study of carcinogenic aromatic amines. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds .
  • Synthesis Method

    • Field : Organic Chemistry
    • Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .
    • Methods : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
    • Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Pharmaceutical Ingredients

    • Field : Medicinal Chemistry
    • Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
    • Methods : These drugs are typically synthesized in a laboratory setting and then tested for their efficacy and safety .
    • Results : These drugs have been approved for use in various treatments, demonstrating their effectiveness .
  • Fluorescent Probes

    • Field : Analytical Chemistry
    • Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
    • Methods : These probes are typically synthesized and then used in a variety of analytical techniques to detect and quantify the presence of specific ions .
    • Results : These probes have been shown to be effective in detecting and quantifying mercury and iron ions .
  • Light-Sensitive Dyes

    • Field : Material Science
    • Application : Imidazo[1,2-a]pyridine compounds are used in the role of light-sensitive dyes .
    • Methods : These dyes are typically synthesized in a laboratory and then used in various applications that require light sensitivity .
    • Results : The use of these dyes has been shown to be effective in their respective applications .
  • Data Storage

    • Field : Information Technology
    • Application : Imidazo[1,2-a]pyridine compounds are used in optical media for data storage .
    • Methods : These compounds are typically synthesized and then used in the manufacturing of optical media for data storage .
    • Results : The use of these compounds has been shown to be effective in data storage applications .

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFDPQDGZSLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377403
Record name 6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[1,2-a]pyridine

CAS RN

874-38-4
Record name 6-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
M Marcinkowska, M Kołaczkowski, K Kamiński… - European Journal of …, 2016 - Elsevier
Based on our recent finding that α 1 selective GABA-A receptor potentiator—zolpidem—(a hypnotic drug) exerts antipsychotic-like effects in rats, we developed a series of fluorinated …
Number of citations: 33 www.sciencedirect.com
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
SK Brar, S Kumar, SK Pandey, KK Bhasin… - Journal of Molecular …, 2018 - Elsevier
Molecular self-assembly of aromatic organic molecules based of imidazo[1,2-a]pyridine ring system has been successfully accomplished by regiospecific modulation of substituents …
Number of citations: 6 www.sciencedirect.com
HC Kwong, CS Chidan Kumar, SH Mah, YL Mah… - Scientific reports, 2019 - nature.com
Imidazo[1,2-a]pyridine-based compounds are clinically important to the treatments of heart and circulatory failures, while many are under development for pharmaceutical uses. In this …
Number of citations: 18 www.nature.com
S Lei, GJ Chen, Y Mai, L Chen, H Cai… - … Synthesis & Catalysis, 2016 - Wiley Online Library
An efficient copper‐catalyzed oxidative coupling of imidazo[1,2‐a]pyridines with methyl ketones to directly generate structurally sophisticated 1,2‐dicarbonyl imidazo[1,2‐a]pyridine …
Number of citations: 81 onlinelibrary.wiley.com
JB Véron, C Enguehard-Gueiffier, R Snoeck… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis of original imidazo[1,2-a]pyridines bearing a phenethylthiomethyl side chain at the 3 position and a (hetero)aryl substituent on the 6 or 8 position, and their antiviral …
Number of citations: 31 www.sciencedirect.com
SD Jadhav, N Sekar - Journal of Luminescence, 2017 - Elsevier
A library of fluorescent molecular rotors (FMRs) were synthesized by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties and their …
Number of citations: 6 www.sciencedirect.com
JY Kazock, I Théry, JM Chezal, O Chavignon… - Bulletin of the …, 2006 - journal.csj.jp
The reactivity of 8-iodoimidazo[1,2-a]pyridine towards copper- and palladium-catalyzed aminations is reported. The copper-based methodology led to the attempted coupling products …
Number of citations: 6 www.journal.csj.jp
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
M Marcinkowska, M Kołaczkowski… - ACS Chemical …, 2017 - ACS Publications
Schizophrenia is a mental illness characterized by behavioral changes as well as anatomical and neurochemical abnormalities. There has been remarkable progress in the drug …
Number of citations: 16 pubs.acs.org

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